Urease Inhibition Potency of the Target Compound vs. Structurally Simplest Analog in the Same Assay Format
In a curated ChEMBL/BindingDB dataset, 1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea inhibited Helicobacter pylori urease with an IC50 of 1.10 × 10³ nM (Ki = 1.20 × 10³ nM) [1]. In a separate assay under similar conditions, the simpler phenylurea derivative 1-(4-methoxyphenyl)-3-phenylurea exhibited no significant inhibition at 100 µM, suggesting that the pyrrolidinone-containing scaffold is required for the observed micromolar activity [2]. However, because the two measurements come from different experimental runs and laboratories, this comparison supports selectivity hypothesis generation rather than a definitive rank-order.
| Evidence Dimension | Inhibition of Helicobacter pylori urease |
|---|---|
| Target Compound Data | IC50 = 1.10 × 10³ nM; Ki = 1.20 × 10³ nM |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-phenylurea: no significant inhibition at 100 µM |
| Quantified Difference | Target compound shows measurable micromolar inhibition vs. inactive comparator at 100 µM |
| Conditions | H. pylori urease, urea substrate, indophenol method (target); similar colorimetric assay (comparator) |
Why This Matters
For researchers screening urease inhibitors, the presence of the 5-oxo-1-phenylpyrrolidin-3-yl group appears essential for basal activity, guiding the choice of this specific analog over simpler phenylureas.
- [1] BindingDB. BDBM50493364 (CHEMBL2425480): 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493364 (accessed 2026-05-09). View Source
- [2] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity (comparator data derived from a related entry, CHEMBL2425478). https://www.ebi.ac.uk/chembl/ (accessed 2026-05-09). View Source
